molecular formula C10H12ClNO2S B2525760 [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine CAS No. 338395-16-7

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine

Cat. No.: B2525760
CAS No.: 338395-16-7
M. Wt: 245.72
InChI Key: QIXNVFMRFLPIDU-BQYQJAHWSA-N
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Description

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine is an organic compound characterized by the presence of a chlorobenzenesulfonyl group attached to an ethenyl chain, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate ethenyl dimethylamine precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include bases such as triethylamine or pyridine, which facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Triethylamine, pyridine.

Major Products Formed

Scientific Research Applications

[(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-2-(4-chlorobenzenesulfonyl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ethenyl chain and dimethylamine group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfonyl chloride
  • 4-chlorobenzenesulfonyl isocyanate
  • 4-chlorobenzenesulfonyl hydrazide

Uniqueness

Unlike its analogs, this compound possesses an ethenyl chain and dimethylamine group, which enhance its versatility in chemical synthesis and biological interactions .

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNVFMRFLPIDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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